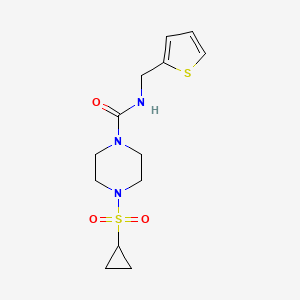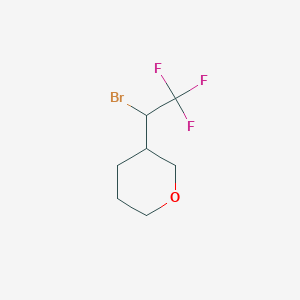
3-(1-Bromo-2,2,2-trifluoroethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-2,2,2-trifluoroethyl)oxane is an organic compound with the molecular formula C7H10BrF3O It is characterized by the presence of a bromine atom, three fluorine atoms, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane typically involves the reaction of oxane derivatives with bromotrifluoroethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-2,2,2-trifluoroethyl)oxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes, trifluoroethyl derivatives, and reduced oxane compounds .
Scientific Research Applications
3-(1-Bromo-2,2,2-trifluoroethyl)oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation .
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar in structure but contains a benzene ring instead of an oxane ring.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group attached to a benzene ring.
Uniqueness
3-(1-Bromo-2,2,2-trifluoroethyl)oxane is unique due to its oxane ring, which imparts different chemical properties and reactivity compared to its benzene-containing analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s properties are advantageous .
Properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c8-6(7(9,10)11)5-2-1-3-12-4-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHLUSDQFBRQMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

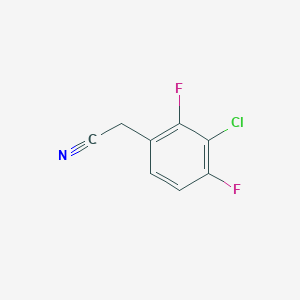
![N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B2391454.png)
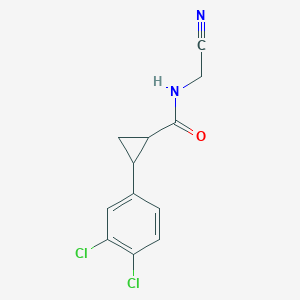
![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)
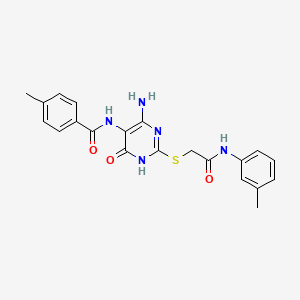
![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2391465.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)
![3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2391472.png)
